

Spectroscopic Characterization of 4-iodo-1H-pyrazole-5-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-iodo-1H-pyrazole-5-carboxylic acid

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This technical guide provides a detailed overview of the spectroscopic characterization of **4-iodo-1H-pyrazole-5-carboxylic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development. While direct experimental data for this specific molecule is not extensively published, this guide compiles expected spectroscopic data based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Chemical Structure and Properties

- IUPAC Name: **4-iodo-1H-pyrazole-5-carboxylic acid**
- CAS Number: 6647-93-4[1]
- Molecular Formula: C₄H₃IN₂O₂[1][2]
- Molecular Weight: 237.98 g/mol [1]
- Structure:

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Caption: Chemical structure of **4-iodo-1H-pyrazole-5-carboxylic acid**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-iodo-1H-pyrazole-5-carboxylic acid**. These values are predicted based on known chemical shifts for pyrazole derivatives and general spectroscopic principles.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.0 - 14.0	Singlet, Broad	1H	COOH
~8.0	Singlet	1H	C3-H
~13.5 (exchangeable)	Singlet, Broad	1H	N-H

Solvent: DMSO- d_6

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~162	C=O
~145	C5
~140	C3
~65	C4

Solvent: DMSO- d_6

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid dimer)[3][4]
~3100	Medium	N-H stretch
~1700-1725	Strong, Sharp	C=O stretch (Carboxylic acid) [4][5]
~1600	Medium	C=N stretch
~1400	Medium	C-N stretch
1210-1320	Medium	C-O stretch[3][5]
910-950	Medium, Broad	O-H bend[3][5]
~600	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry Data

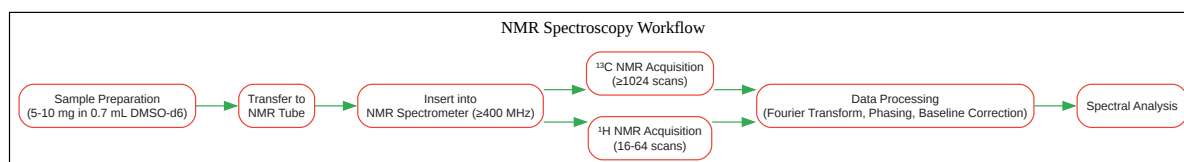
m/z	Relative Intensity (%)	Assignment
238	High	[M] ⁺ (Molecular Ion)
221	Moderate	[M-OH] ⁺ [6]
193	Moderate	[M-COOH] ⁺ [6]
127	High	I ⁺
66	Moderate	Pyrazole fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-iodo-1H-pyrazole-5-carboxylic acid** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 16 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.



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Caption: General workflow for NMR spectroscopic analysis.

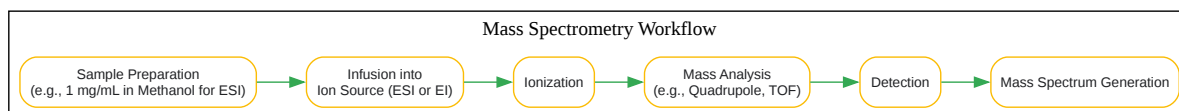
3.2 Infrared (IR) Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

- **Instrumentation:** A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
- **Sample Preparation:** For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For EI, a solid probe can be used.
- **Data Acquisition (ESI):**
 - Ionization Mode: Positive or negative ion mode.
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Fragmentor Voltage: Can be varied to induce fragmentation.

- Data Acquisition (EI):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 20-300.

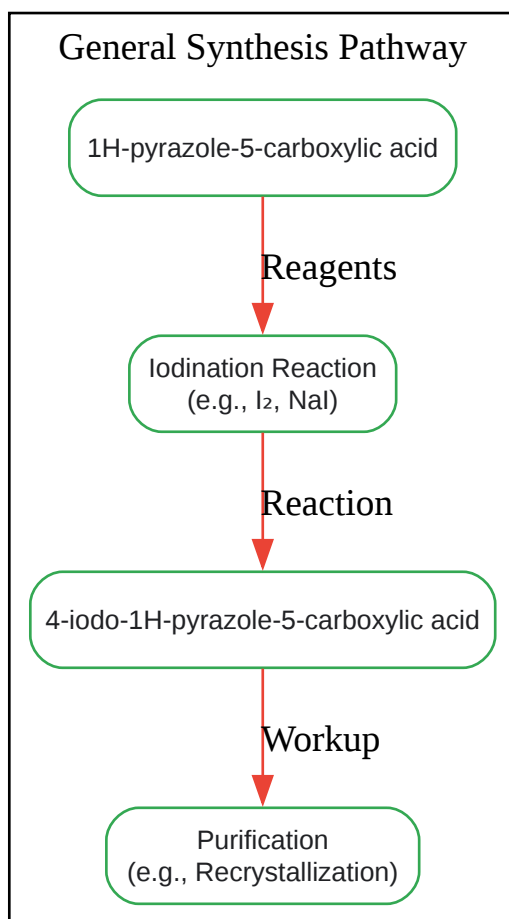


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Caption: General workflow for mass spectrometric analysis.

Synthesis Overview

The synthesis of **4-iodo-1H-pyrazole-5-carboxylic acid** can be achieved through the iodination of a suitable pyrazole precursor. A general synthetic approach involves the direct iodination of the pyrazole ring.^[7]



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Caption: A generalized synthetic pathway for **4-iodo-1H-pyrazole-5-carboxylic acid**.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **4-iodo-1H-pyrazole-5-carboxylic acid**. The presented data, based on analogous compounds and spectroscopic theory, offers a valuable resource for the identification and characterization of this compound in a research and development setting. Experimental verification of this data is recommended for definitive structural elucidation.

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